N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride
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Overview
Description
N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride is a chemical compound with a trifluoromethanesulfonamide group attached to a 3-aminopropyl chain and a hydrochloride counterion. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminopropylamine and trifluoromethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the trifluoromethanesulfonamide group.
Substitution: Substitution reactions are common, where the trifluoromethanesulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Amine derivatives and hydroxyl groups can be produced.
Substitution Products: A wide range of functionalized compounds can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its trifluoromethanesulfonamide group, which interacts with various molecular targets. The exact mechanism depends on the specific application, but it often involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
N-(3-Aminopropyl)methacrylamide hydrochloride: Similar in structure but used in different applications.
N-(3-Aminopropyl)imidazole: Another compound with aminopropyl group but different functional groups.
Uniqueness: N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride is unique due to its trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3N2O2S.ClH/c5-4(6,7)12(10,11)9-3-1-2-8;/h9H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDBOFQVHZZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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